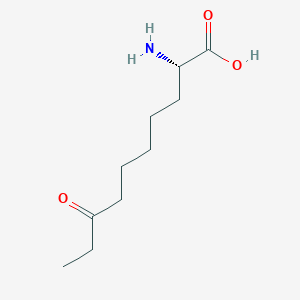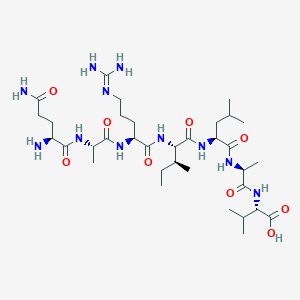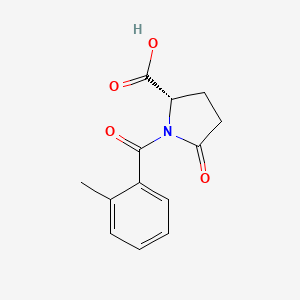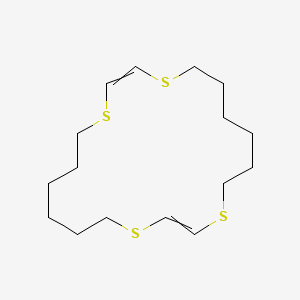![molecular formula C13H8Cl2N2S B14237965 2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile CAS No. 441052-90-0](/img/structure/B14237965.png)
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a phenylsulfanyl group at position 4, and a carbonitrile group at position 3 on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with a phenylsulfanyl methylating agent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly . The use of such catalysts in the synthesis of pyridine derivatives has been extensively studied and optimized for large-scale production.
化学反应分析
Types of Reactions
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,6-Dichloro-4-[(phenylsulf
属性
CAS 编号 |
441052-90-0 |
|---|---|
分子式 |
C13H8Cl2N2S |
分子量 |
295.2 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(phenylsulfanylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2S/c14-12-6-9(11(7-16)13(15)17-12)8-18-10-4-2-1-3-5-10/h1-6H,8H2 |
InChI 键 |
CQVUMXSJMNIAED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC2=CC(=NC(=C2C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)

![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)

![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

